molecular formula C10H20O3 B8750530 Butyl tert-butoxyacetate CAS No. 116193-68-1

Butyl tert-butoxyacetate

Cat. No.: B8750530
CAS No.: 116193-68-1
M. Wt: 188.26 g/mol
InChI Key: DARALWWAWHQGQM-UHFFFAOYSA-N
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Description

Butyl tert-butoxyacetate (CAS 55666-48-3) is an ester with the molecular formula C₁₀H₂₀O₃ and a molecular weight of 188.26 g/mol. Its structure features a tert-butoxy group (-OC(CH₃)₃) and a butyl ester moiety (-OCOO-C₄H₉), distinguishing it from simpler esters like butyl acetate.

Properties

CAS No.

116193-68-1

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

butyl 2-[(2-methylpropan-2-yl)oxy]acetate

InChI

InChI=1S/C10H20O3/c1-5-6-7-12-9(11)8-13-10(2,3)4/h5-8H2,1-4H3

InChI Key

DARALWWAWHQGQM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)COC(C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Butyl tert-butoxyacetate undergoes hydrolysis under acidic or basic conditions. In alkaline environments, saponification yields tert-butoxyacetic acid and butanol:

Butyl tert-butoxyacetate+NaOHtert-Butoxyacetic acid+Butanol\text{this compound} + \text{NaOH} \rightarrow \text{tert-Butoxyacetic acid} + \text{Butanol}

Key Data ( ):

  • Hydrolysis with 2N NaOH in methanol at 0°C for 14 hours achieved 94% yield of tert-butoxyacetic acid.

  • Product purity: >99% (confirmed by 1H^1\text{H}-NMR and HPLC).

ConditionTemperatureTime (h)Yield (%)
2N NaOH/MeOH0°C → RT1494

Transesterification

The tert-butoxy group’s steric bulk directs regioselectivity in transesterification. For example, with methanol under acid catalysis:

Butyl tert-butoxyacetate+MeOHMethyl tert-butoxyacetate+Butanol\text{this compound} + \text{MeOH} \rightarrow \text{Methyl tert-butoxyacetate} + \text{Butanol}

Key Observations ( ):

  • Steric hindrance from the tert-butyl group slows reaction rates compared to linear esters.

  • Yields improve with bulky catalysts (e.g., triethylene diamine) that mitigate steric effects.

Thermal Decomposition

At elevated temperatures (>150°C), this compound undergoes fragmentation:

Butyl tert-butoxyacetatetert-Butanol+Acetic anhydride\text{this compound} \rightarrow \text{tert-Butanol} + \text{Acetic anhydride}

Safety Data ( ):

  • Auto-ignition temperature: 589°C.

  • Decomposition products include acetic acid and carbon oxides.

Nucleophilic Substitution

The acetate group participates in SN2 reactions, though steric hindrance limits reactivity. For instance, with amines:

Butyl tert-butoxyacetate+RNH2tert-Butoxyacetamide+Butanol\text{this compound} + \text{RNH}_2 \rightarrow \text{tert-Butoxyacetamide} + \text{Butanol}

Steric Effects ( ):

  • Bulky tert-butoxide groups reduce nucleophilic substitution rates by 40–60% compared to methyl analogs.

Oxidation and Reduction

  • Oxidation : Tert-butyl groups remain inert, but the acetate moiety oxidizes to ketones under strong conditions (e.g., KMnO₄).

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to tert-butoxyethanol.

Analytical Characterization

Spectroscopic Data ( ):

  • 1H^1\text{H}-NMR (δ ppm): 1.14 (s, 9H, tert-butyl), 3.87 (s, 2H, CH₂), 4.0 (t, 2H, OCH₂).

  • HPLC retention time: 8.2 min (C18 column, acetonitrile/water).

Comparison with Similar Compounds

Structural and Molecular Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Butyl tert-butoxyacetate 55666-48-3 C₁₀H₂₀O₃ 188.26 tert-butoxy, acetate, butyl ester
Butyl acetate 123-86-4 C₆H₁₂O₂ 116.16 Acetate, butyl ester
tert-Butyl 2-(3-formylphenoxy)acetate 147593-90-6 C₁₃H₁₆O₄ 236.26 Phenoxy, formyl, acetate
Butylcarbitol acetate N/A C₁₀H₂₀O₄ 204.30 Ethylene glycol ether, acetate
Butyl acrylate 141-32-2 C₇H₁₂O₂ 128.17 Acrylate, butyl ester

Key Observations :

  • Butyl acetate () is a simpler ester with a lower molecular weight and higher volatility (boiling point: 126°C) compared to this compound .
  • tert-Butyl 2-(3-formylphenoxy)acetate () incorporates a reactive formyl group, making it suitable for further chemical modifications .
  • Butylcarbitol acetate () contains an ethylene glycol ether chain, enhancing its solubility in polar solvents and increasing its boiling point (246.7°C) .

Key Observations :

  • Butyl acrylate () exhibits significant hazards, including flammability, skin sensitization, and respiratory irritation, necessitating stringent handling protocols .
  • Data gaps for This compound highlight the need for further ecotoxicological studies (e.g., biodegradability, bioaccumulation) .

Key Observations :

  • Butyl acrylate dominates industrial use due to its role in polymer production, supported by extensive regulatory listings (e.g., IECSC, KECI) .
  • Butylcarbitol acetate ’s stability and solubility properties make it ideal for niche applications in electronics and printing .

Regulatory and Environmental Considerations

  • Butyl acrylate is regulated under multiple frameworks (e.g., U.S. EPA, EU REACH) due to its hazards, with strict exposure limits .
  • This compound lacks comprehensive regulatory data, underscoring its status as a research-focused compound .

Q & A

Basic Questions

Q. What are the key safety considerations when handling Butyl tert-butoxyacetate in laboratory settings?

  • Methodological Answer : Prioritize flammability and toxicity precautions. Use fume hoods to minimize inhalation risks (GHS classification: Acute Toxicity Category 4, Flammable Liquid Category 2) . For spills, adsorb with inert materials (e.g., silica gel) and avoid water to prevent environmental contamination. Store in flame-resistant cabinets at recommended temperatures (e.g., <25°C) . Always consult SDS for compound-specific reactivity data, as decomposition products may not be fully characterized .

Q. How can researchers synthesize this compound, and what are common intermediates?

  • Methodological Answer : A typical route involves esterification between tert-butoxyacetic acid and butanol using acid catalysts (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Intermediate isolation may require fractional distillation due to boiling point similarities (e.g., tert-butyl formate: bp 50–55°C) . Purify via column chromatography with silica gel and hexane/ethyl acetate gradients.

Q. What analytical techniques are recommended for confirming the purity of this compound?

  • Methodological Answer : Use GC-MS for volatile impurities and HPLC for non-volatile contaminants. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, focusing on ester carbonyl signals (~170 ppm in ¹³C NMR). Cross-validate with Fourier-transform infrared spectroscopy (FTIR) for characteristic C=O (∼1740 cm⁻¹) and tert-butyl group vibrations .

Advanced Research Questions

Q. How can conflicting reactivity data for this compound in hydrolysis studies be resolved?

  • Methodological Answer : Discrepancies in hydrolysis rates (acidic vs. basic conditions) may arise from steric hindrance of the tert-butyl group. Design kinetic studies using pH-controlled buffers and track ester degradation via UV-Vis (e.g., monitoring acetate release). Compare computational models (DFT for transition-state analysis) with experimental Arrhenius plots to identify mechanistic outliers .

Q. What strategies optimize the enantioselective synthesis of this compound derivatives?

  • Methodological Answer : Employ chiral catalysts (e.g., Jacobsen’s thiourea) during esterification. Use asymmetric organocatalysis with proline derivatives to enhance stereocontrol. Characterize enantiomeric excess (ee) via chiral HPLC or polarimetry. For scale-up, evaluate solvent effects (e.g., tert-butyl alcohol as a co-solvent) on reaction efficiency .

Q. How can researchers assess the ecological impact of this compound in aquatic systems?

  • Methodological Answer : Conduct OECD 201/202 tests for acute aquatic toxicity using Daphnia magna and algae. Measure biodegradability via OECD 301F (manometric respirometry). For persistent metabolites, apply LC-MS/MS to identify transformation products. Correlate experimental data with EPI Suite predictions for bioaccumulation potential (log Kow) .

Q. What advanced techniques address inconsistencies in reported thermodynamic stability data?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) to measure decomposition enthalpy. Validate with isothermal thermogravimetric analysis (TGA) under inert atmospheres. Cross-reference with computational thermodynamics (e.g., Gaussian09 for Gibbs free energy calculations). Address discrepancies by standardizing experimental conditions (e.g., heating rate, sample mass) .

Q. How should this compound be stabilized for long-term storage in oxygen-sensitive reactions?

  • Methodological Answer : Store under nitrogen or argon in amber glass to prevent photodegradation. Add radical inhibitors (e.g., BHT at 0.1% w/w) to suppress autoxidation. Monitor peroxide formation periodically via iodometric titration. For cryogenic storage, pre-purify solvents to remove trace protic impurities .

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